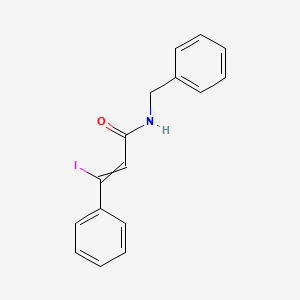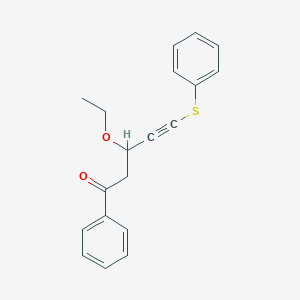![molecular formula C12H14N2O4S B12569662 7-(2-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane CAS No. 298680-75-8](/img/structure/B12569662.png)
7-(2-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of both nitro and sulfonyl groups in its structure makes it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane typically involves multiple steps, starting from readily available precursors. One common method involves the cycloisomerization of 1,6-enynes using transition metal catalysts such as platinum (II) or gold (I) . The reaction conditions often include the use of polar solvents and specific temperature controls to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions
7-(2-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of nitro derivatives with additional oxygen functionalities.
Reduction: Formation of amine derivatives.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Wissenschaftliche Forschungsanwendungen
7-(2-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 7-(2-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfonyl group can enhance the compound’s solubility and facilitate its interaction with biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Diazabicyclo[2.2.1]heptane: Known for its use in asymmetric synthesis and controlled bridge-opening reactions.
7-Oxabicyclo[2.2.1]heptane: Utilized in fragment-based drug discovery for its three-dimensional structure.
Bicyclo[4.1.0]heptane: A simpler analog used in various organic synthesis reactions.
Uniqueness
7-(2-Nitrobenzene-1-sulfonyl)-7-azabicyclo[4.1.0]heptane is unique due to the presence of both nitro and sulfonyl groups, which provide it with distinct chemical reactivity and potential biological activity. Its bicyclic structure also contributes to its stability and versatility in various applications.
Eigenschaften
CAS-Nummer |
298680-75-8 |
|---|---|
Molekularformel |
C12H14N2O4S |
Molekulargewicht |
282.32 g/mol |
IUPAC-Name |
7-(2-nitrophenyl)sulfonyl-7-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C12H14N2O4S/c15-14(16)11-7-3-4-8-12(11)19(17,18)13-9-5-1-2-6-10(9)13/h3-4,7-10H,1-2,5-6H2 |
InChI-Schlüssel |
XRVGDXLEHSVADZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2C(C1)N2S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


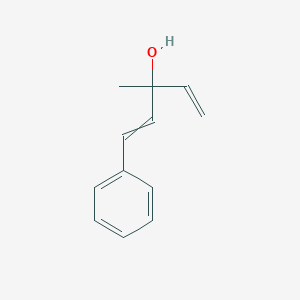
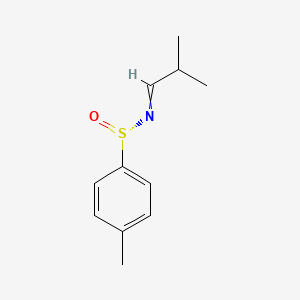
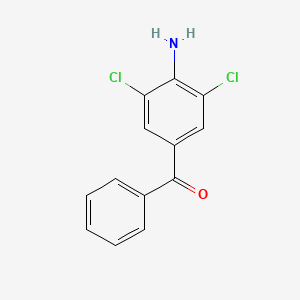
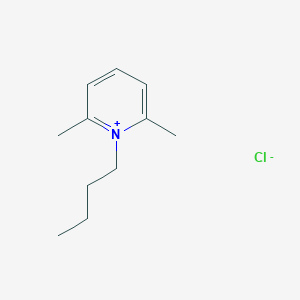
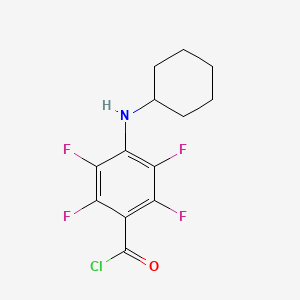
![2-(3-Pentoxythiophen-2-yl)-5-[5-[5-[5-(3-pentoxythiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophene](/img/structure/B12569612.png)


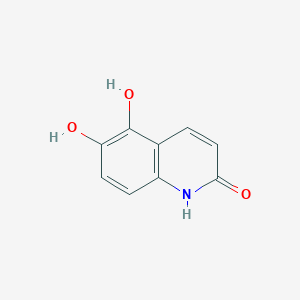

![2-[(4-Methoxyphenyl)methoxy]oxirane](/img/structure/B12569647.png)

